

# Application Notes and Protocols: Utilizing Mesna for Enhanced Protein Refolding and Stability

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## Compound of Interest

Compound Name: 2-Mercaptoethanesulfonic acid  
sodium

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Audience: Researchers, scientists, and drug development professionals engaged in protein purification, refolding, and formulation.

## Introduction:

Protein aggregation is a significant challenge in the development and manufacturing of protein-based therapeutics and in vitro protein studies. While various strategies exist to mitigate aggregation, the use of specific chemical agents can be crucial for maintaining protein stability. Mesna (2-sulfanylethanesulfonate), particularly in conjunction with its oxidized form, diMESNA (2,2-dithiobis(ethanesulfonate)), serves a specialized role in this area. It is not a classical chemical chaperone but rather a component of a potent redox buffer system that facilitates the correct folding of proteins containing disulfide bonds, thereby preventing aggregation that arises from incorrect disulfide pairing.

This document provides detailed application notes and protocols for the use of a Mesna/diMESNA redox couple in the refolding of disulfide-containing proteins, a critical step for ensuring their structural integrity and biological activity.

## Application Notes

Mesna's primary application in this context is as the reducing agent in a Mesna/diMESNA redox buffer. This system is particularly advantageous for the refolding of recombinant proteins expressed in reducing environments, such as the cytoplasm of *E. coli*, where disulfide bond formation is not properly facilitated.

#### Mechanism of Action:

The Mesna/diMESNA redox couple provides a controlled redox environment that promotes the correct formation of intramolecular disulfide bonds. It facilitates the shuffling of incorrect disulfide bonds until the native, most stable conformation is achieved. This process is crucial because misfolded proteins with incorrect disulfide bridges are prone to aggregation. A study has shown that a redox buffer consisting of Mesna and diMESNA has a refolding efficiency comparable to that of the commonly used glutathione (GSH/GGSSG) system.[\[1\]](#)[\[2\]](#)

#### Key Advantages:

- **High Refolding Efficiency:** The Mesna/diMESNA redox couple has demonstrated refolding efficiencies for proteins like Ribonuclease A that are comparable to traditional glutathione-based buffers.[\[1\]](#)[\[2\]](#)
- **Compatibility with Purification Systems:** This redox system is compatible with affinity chromatography systems, such as chitin columns used for intein-mediated protein purification. This allows for simultaneous on-column cleavage, refolding, and generation of a C-terminal thioester, streamlining the protein production process.[\[1\]](#)[\[2\]](#)
- **Stability of Thioesters:** For applications involving native chemical ligation, the Mesna/diMESNA system effectively prevents the loss of a protein's C-terminal thioester functionality during refolding.[\[1\]](#)[\[2\]](#)

## Quantitative Data Summary

The following table summarizes the comparative refolding efficiency of the Mesna/diMESNA redox buffer.

| Protein Model  | Redox Buffer              | Refolding Conditions                               | Outcome  | Reference                               |
|----------------|---------------------------|--|--|---|
| Ribonuclease A | 3 mM MESNA / 1 mM diMESNA | Dilution of unfolded protein into refolding buffer | Refolding efficiency comparable to the glutathione redox couple. | <a href="#">[1]</a> <a href="#">[2]</a> |
| Ribonuclease A | Glutathione Redox Buffer  | Standard refolding protocols                       | Standard for comparison of refolding efficiency.                 | <a href="#">[1]</a>                     |

## Experimental Protocols

### Protocol 1: Preparation of Mesna/diMESNA Refolding Buffer

This protocol describes the preparation of a standard Mesna/diMESNA redox refolding buffer.

Materials:

- Mesna (Sodium 2-sulfanylethanesulfonate)
- diMESNA (2,2'-Dithiobis(ethane-1-sulfonate) disodium salt)
- Buffer components (e.g., Tris-HCl, NaCl)
- Purified water
- pH meter

Procedure:

- Prepare the desired base buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl) and adjust the pH to the optimal range for the target protein (typically pH 7.5-8.5).

- For a 3:1 Mesna:diMESNA ratio, dissolve Mesna to a final concentration of 3 mM.
- Add diMESNA to a final concentration of 1 mM.
- Stir the solution until all components are fully dissolved.
- Verify the final pH and adjust if necessary.
- Filter-sterilize the buffer using a 0.22 µm filter.
- Store the buffer at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C.

## Protocol 2: On-Column Refolding of a Disulfide-Containing Protein

This protocol outlines a general procedure for the simultaneous purification and refolding of a recombinant protein with a C-terminal intein tag on a chitin affinity column.

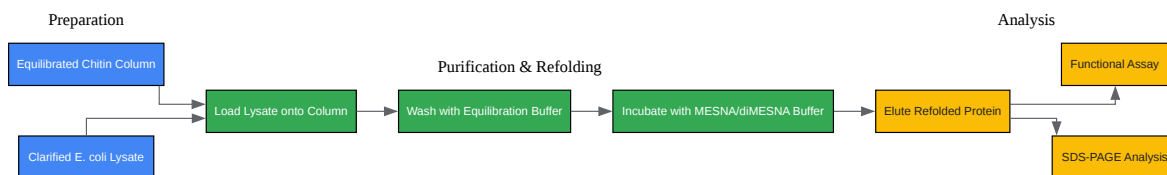
### Materials:

- Chitin affinity column
- E. coli lysate containing the intein-fusion protein
- Column Equilibration Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 8.0)
- Refolding and Cleavage Buffer (Equilibration buffer containing 3 mM MESNA and 1 mM diMESNA)
- Elution Buffer (e.g., Equilibration buffer with a specific elution agent if needed, though cleavage elutes the target)
- SDS-PAGE analysis reagents

### Procedure:

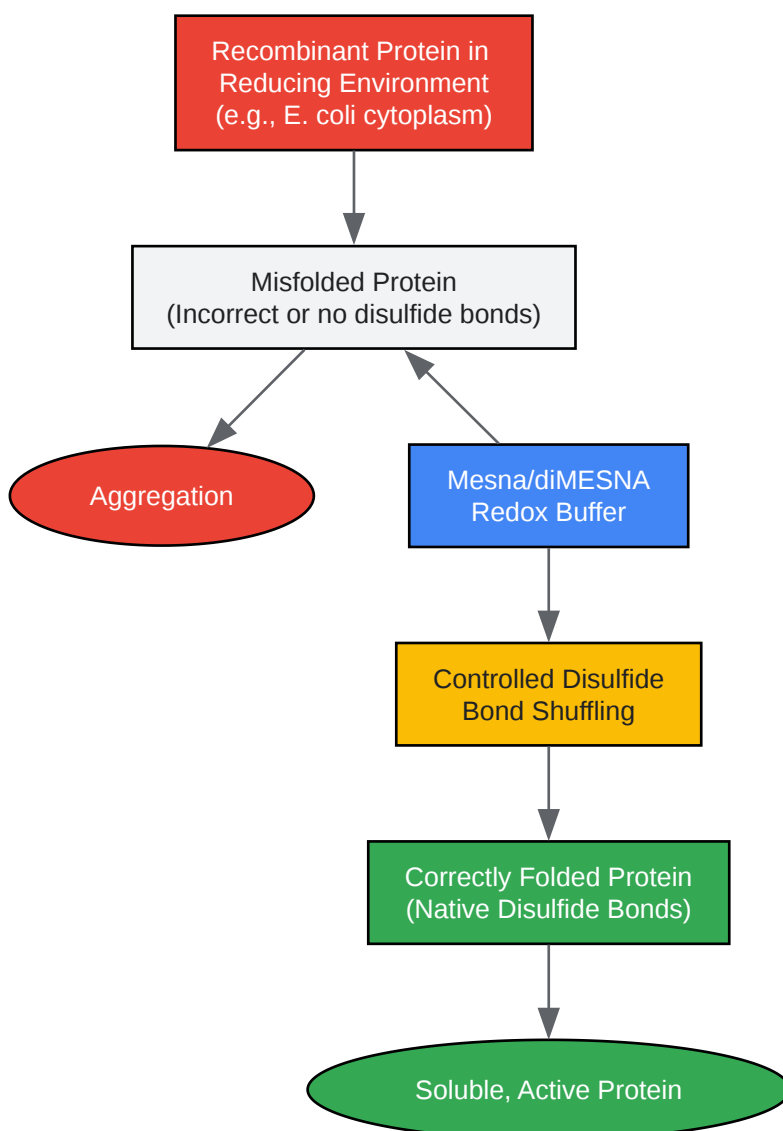
- **Column Preparation:** Equilibrate the chitin affinity column with 5-10 column volumes of Equilibration Buffer.
- **Protein Loading:** Load the clarified E. coli lysate containing the intein-fusion protein onto the equilibrated column.
- **Washing:** Wash the column with 10-15 column volumes of Equilibration Buffer to remove unbound proteins.
- **On-Column Refolding and Cleavage:**
  - Flush the column with 2-3 column volumes of the Refolding and Cleavage Buffer.
  - Stop the flow and incubate the column at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 16-48 hours) to allow for intein-mediated cleavage and protein refolding. The optimal time and temperature should be determined empirically for each protein.
- **Elution:** Elute the now-refolded target protein (with a C-terminal MESNA-thioester) from the column by collecting the flow-through after the incubation period. Continue to wash the column with 2-3 column volumes of Equilibration Buffer and collect the fractions.
- **Analysis:** Analyze the collected fractions using SDS-PAGE to confirm the purity and cleavage of the target protein. The biological activity of the refolded protein should be assessed using a relevant functional assay.

## Visualizations



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Caption: Workflow for on-column protein refolding using a Mesna/diMESNA redox buffer.



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Caption: Role of Mesna/diMESNA in preventing aggregation via correct disulfide bond formation.

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## References

- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
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